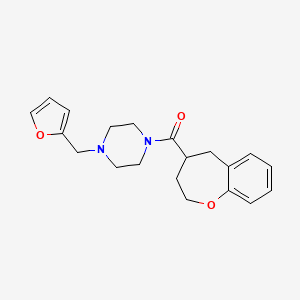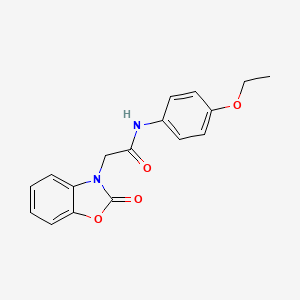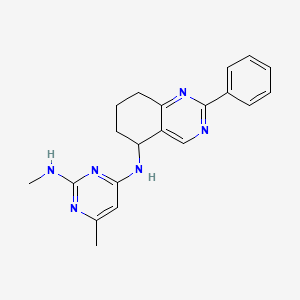![molecular formula C17H13ClN2O2S B5667742 3-(3-chlorophenyl)-5-[4-(methylthio)benzylidene]-2,4-imidazolidinedione](/img/structure/B5667742.png)
3-(3-chlorophenyl)-5-[4-(methylthio)benzylidene]-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a derivative of imidazolidinedione, which has been studied for various properties and applications in chemistry.
Synthesis Analysis
- Synthesis Techniques : Methods for synthesizing imidazolidinedione derivatives typically involve Knoevenagel condensation reactions and other complex chemical processes (Khazaei et al., 2014).
- Chemical Structure : The structure of similar compounds often features planar rings and specific spatial orientations between different molecular groups (Sharma et al., 2017).
Molecular Structure Analysis
- X-Ray Diffraction Studies : The molecular structure of related compounds is typically analyzed using X-ray diffraction, revealing details about ring conformations and bond angles (Ranjith et al., 2011).
Chemical Reactions and Properties
- Reactivity : Imidazolidinedione derivatives demonstrate various reactions, including with methyl propiolate, forming different products based on the substituents (Huang & Wamhoff, 1984).
Physical Properties Analysis
- Crystal Structure : The compound exhibits a specific crystal structure, often analyzed in monoclinic systems (Ya, 1997).
Chemical Properties Analysis
- Bonding and Interactions : Studies focus on the nature of chemical bonding and intermolecular interactions, such as hydrogen bonds and π-π interactions (Liang et al., 2011).
properties
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-23-14-7-5-11(6-8-14)9-15-16(21)20(17(22)19-15)13-4-2-3-12(18)10-13/h2-10H,1H3,(H,19,22)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASSAAANROCKLJ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5667668.png)
![8-[(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667675.png)

![N-[2-(benzyloxy)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B5667683.png)
![3-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5667689.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2E)-3-phenylprop-2-enoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5667697.png)
![1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B5667703.png)
![3-methyl-4-(3-methyl-3-phenylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidine](/img/structure/B5667707.png)
![7-(2-methoxyethyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decane](/img/structure/B5667712.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5667733.png)
![4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5667740.png)

![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5667760.png)